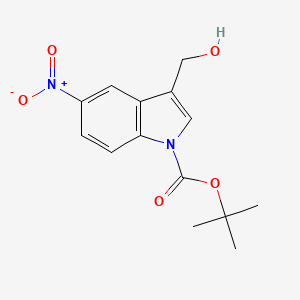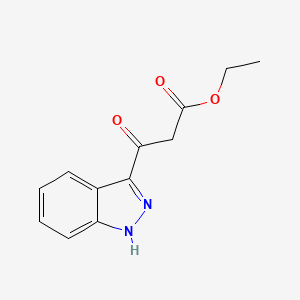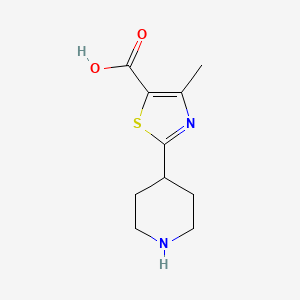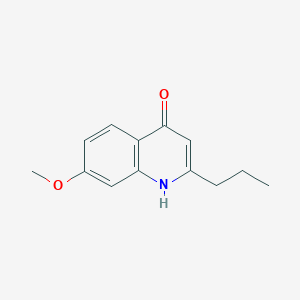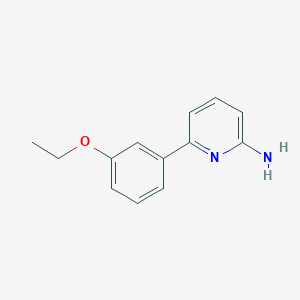
3-(Pyrrolidin-1-ylmethyl)-1-benzothiophene-2-carboxylic acid
Overview
Description
3-(Pyrrolidin-1-ylmethyl)-1-benzothiophene-2-carboxylic acid (PBTA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PBTA is a heterocyclic compound with a benzothiophene ring and a pyrrolidine ring, making it a unique and versatile molecule.
Scientific Research Applications
Acidity in Water
The pKa values of heterocyclic carboxylic acids derived from benzothiophene have been determined by spectrophotometry and potentiometry. This research helps in understanding the acidity of compounds like 3-(Pyrrolidin-1-ylmethyl)-1-benzothiophene-2-carboxylic acid in water, which is crucial for their application in various chemical and pharmaceutical processes (Cativiela et al., 1990).
Redox-Annulations
Cyclic amines like pyrrolidine undergo redox-annulations with α,β-unsaturated aldehydes and ketones. This process is significant for the functionalization of compounds, including those related to this compound, leading to the formation of various chemically significant structures (Kang et al., 2015).
Antibacterial Properties
Research on derivatives of pyrrolidine and benzothiophene, like 3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxylic acid, has shown that these compounds possess antibacterial properties. This indicates potential applications of similar compounds in developing new antibacterial agents (Kostenko et al., 2015).
Spectroscopic Properties and Quantum Mechanical Study
The spectroscopic properties of compounds structurally similar to this compound have been extensively studied. This research provides insights into the molecular structure, electron distribution, and other chemical characteristics, which are essential for scientific and industrial applications (Devi et al., 2020).
Hydrogen-Bonded Co-crystal Structures
Research on benzoic acid–pyrrolidin-1-ium-2-carboxylate provides valuable information on the formation of hydrogen-bonded co-crystal structures. These findings are significant for understanding the crystalline forms of compounds like this compound, which can impact their pharmaceutical applications (Chesna et al., 2017).
Photophysical Properties of Coordination Polymers
Lanthanide-based coordination polymers assembled from aromatic carboxylic acids have been studied for their photophysical properties. This research is relevant to understanding the optical and electronic properties of similar benzothiophene derivatives (Sivakumar et al., 2011).
Mechanism of Action
Target of Action
Pyrrolidine derivatives are known to interact with a variety of biological targets, including receptors, enzymes, and ion channels . Similarly, benzothiophene derivatives have been found to interact with various targets, depending on their specific structures .
Mode of Action
The mode of action of a compound depends on its specific structure and the target it interacts with. Pyrrolidine derivatives, for example, can act as agonists or antagonists at receptors, or as inhibitors or activators of enzymes . Benzothiophene derivatives can also have a variety of modes of action .
Biochemical Pathways
The biochemical pathways affected by a compound depend on its target of action. For example, if a pyrrolidine derivative acts on a receptor involved in a specific signaling pathway, it could potentially affect that pathway .
Pharmacokinetics
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), depend on its specific chemical structure. Pyrrolidine and benzothiophene derivatives, like other organic compounds, are likely to be absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted in the urine or feces .
Result of Action
The result of a compound’s action depends on its mode of action and the biochemical pathways it affects. For example, if a pyrrolidine derivative acts as an agonist at a receptor, it could potentially activate a signaling pathway, leading to a cellular response .
Action Environment
The action of a compound can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. For example, the activity of a compound can be affected by the pH of the environment, as this can influence the compound’s ionization state and, therefore, its ability to interact with its target .
Biochemical Analysis
Biochemical Properties
3-(Pyrrolidin-1-ylmethyl)-1-benzothiophene-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the pyrrolidine ring is known for its ability to interact with enzymes through hydrogen bonding and hydrophobic interactions . This compound may also interact with proteins involved in signal transduction pathways, potentially affecting their activity and function.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may affect the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling molecules . Additionally, it may impact gene expression by interacting with transcription factors or other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes by binding to their active sites or allosteric sites . The compound’s structure allows it to fit into binding pockets of target proteins, leading to changes in their conformation and activity. These interactions can result in downstream effects on gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro or in vivo studies may result in cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating specific signaling pathways or enhancing cellular function . At high doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects are often observed, where a certain dosage level is required to elicit a significant biological response.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound may affect metabolic flux by altering the activity of key enzymes involved in metabolic pathways. Additionally, it may influence metabolite levels, leading to changes in cellular energy balance and overall metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound may be transported by specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cells, it may localize to specific compartments or organelles, where it exerts its effects. The compound’s distribution within tissues can also affect its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific cellular compartments . For example, it may localize to the nucleus, where it interacts with transcription factors and influences gene expression. Alternatively, it may target mitochondria or other organelles, affecting cellular metabolism and energy production.
properties
IUPAC Name |
3-(pyrrolidin-1-ylmethyl)-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c16-14(17)13-11(9-15-7-3-4-8-15)10-5-1-2-6-12(10)18-13/h1-2,5-6H,3-4,7-9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFOEDVIUUFKCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(SC3=CC=CC=C32)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{1,4-dimethyl-3,6-dioxo-1H,2H,3H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid](/img/structure/B1451763.png)
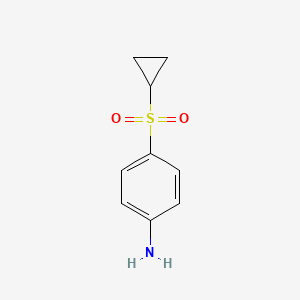
![(Propan-2-yl)({[4-(propan-2-yloxy)phenyl]methyl})amine](/img/structure/B1451768.png)
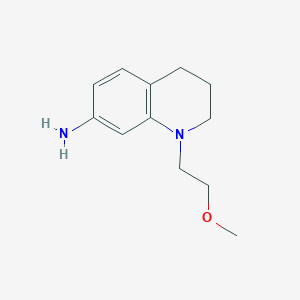

![6-Chloro-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1451772.png)
![7-Chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1451773.png)
